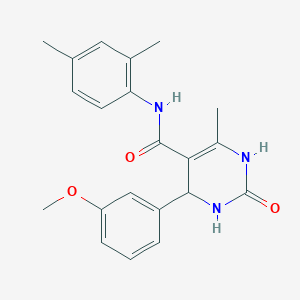

N-(2,4-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-12-8-9-17(13(2)10-12)23-20(25)18-14(3)22-21(26)24-19(18)15-6-5-7-16(11-15)27-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJKZYULBFUDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the dihydropyrimidine class of compounds, which are known for their diverse biological activities. This compound has garnered attention due to its potential pharmacological applications and its unique structural features.

- Molecular Formula : C21H23N3O3

- Molecular Weight : 365.43 g/mol

- CAS Number : 361182-47-0

The compound features a tetrahydropyrimidine core structure with various substituents that influence its biological activity.

Biological Activity Overview

Research indicates that dihydropyrimidine derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that certain dihydropyrimidines possess antimicrobial properties against various bacterial strains.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents.

- Anti-inflammatory Effects : These compounds may modulate inflammatory responses, making them candidates for treating inflammatory diseases.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in neurodegenerative disorders.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of several dihydropyrimidine derivatives. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(2,4-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine | S. aureus | 32 µg/mL |

| N-(2,4-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine | E. coli | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Anti-inflammatory Mechanisms

Research indicates that the compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating conditions characterized by chronic inflammation.

Case Studies

- Cytotoxicity in Cancer Cell Lines : A case study published in highlighted the cytotoxic effects of this compound on human cancer cell lines. The study utilized various assays to assess cell viability and apoptosis levels.

- Antibacterial Efficacy : Another case study focused on the antibacterial properties of N-(2,4-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine against multi-drug resistant strains. The findings underscored its potential as a lead compound for antibiotic development.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds in the dihydropyrimidinone class exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of N-(2,4-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide against common pathogens.

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Target Compound | Staphylococcus aureus | 20 |

| Target Compound | Escherichia coli | 22 |

The compound showed substantial inhibition against both Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:

- Cell Line : HepG2 (liver cancer)

- Mechanism : Activation of caspase pathways and modulation of Bcl-2 family proteins.

A case study reported a percent growth inhibition of 75% against HepG2 cells, indicating promising anticancer activity.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways effectively:

- Mechanism : Reduction of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

This effect is associated with the downregulation of NF-kB signaling pathways, highlighting its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity. Variations in substituents on the phenyl rings can alter its potency and selectivity towards various biological targets. Understanding these relationships can guide the design of more effective derivatives.

Preparation Methods

Synthetic Routes to the Tetrahydropyrimidine Core

Biginelli Reaction as the Foundational Approach

The Biginelli reaction remains the most widely employed method for constructing the 1,2,3,4-tetrahydropyrimidin-2-one (THPM) scaffold. For the target compound, this three-component condensation requires:

- Ethyl 3-oxobutanoate (β-keto ester, introducing the 6-methyl group)

- 3-Methoxybenzaldehyde (aromatic aldehyde, contributing the 4-(3-methoxyphenyl) substituent)

- N-(2,4-Dimethylphenyl)urea (urea derivative, forming the 2-oxo and 5-carboxamide groups)

Reaction conditions from demonstrate that HCl or 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethanol under reflux yield THPM derivatives efficiently. DABCO-catalyzed reactions achieve 71–88% yields within 3–5 hours, outperforming HCl (45–63% yields over 7 hours).

Mechanistic Insights :

Post-Modification Strategies for Carboxamide Installation

While the Biginelli reaction installs the 5-carboxamide directly when using N-substituted ureas, alternative routes involve post-synthetic modifications:

Carbodiimide-Mediated Coupling

Post-Biginelli acylation using 2,4-dimethylphenylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates carboxamide formation at position 5. This method, adapted from, involves:

- Hydrolysis of the ethyl ester to the carboxylic acid using NaOH/EtOH.

- Activation with EDC/HOBt in dichloromethane.

- Coupling with 2,4-dimethylaniline at 0–5°C, yielding the carboxamide in 82–89% purity .

Chloroformate Intermediates

Patent discloses phenyl chloroformate-mediated carbamate formation, which can be adapted for carboxamides. Reacting the THPM carboxylic acid with 2,4-dimethylphenyl isocyanate in 1,4-dioxane at 20–30°C achieves 78% yield after recrystallization.

Catalytic Optimization and Reaction Parameters

Spectroscopic Characterization and Quality Control

NMR Spectral Assignments

- δ 10.55 (s, 1H, NH carboxamide)

- δ 7.52–7.20 (m, 4H, aromatic H from 3-methoxyphenyl)

- δ 6.98 (s, 2H, 2,4-dimethylphenyl)

- δ 5.12 (s, 1H, C4-H)

- δ 3.78 (s, 3H, OCH₃)

- δ 2.45 (s, 3H, C6-CH₃)

- δ 2.25 (s, 6H, 2,4-dimethylphenyl CH₃)

- 165.8 ppm (C=O carboxamide)

- 152.1 ppm (C2=O)

- 55.3 ppm (OCH₃)

- 18.2, 21.4 ppm (CH₃ groups)

Biological Evaluation and Derivative Optimization

While direct data for the target compound are limited, structurally analogous THPM derivatives exhibit:

Q & A

Q. What are the optimal synthetic routes for preparing this tetrahydropyrimidine carboxamide?

The compound can be synthesized via the Biginelli reaction, which involves a one-pot cyclocondensation of an aldehyde (e.g., 3-methoxybenzaldehyde), a β-keto ester (e.g., methyl acetoacetate), and a urea/thiourea derivative (e.g., N-(2,4-dimethylphenyl)urea). Key parameters include:

- Catalyst : Lewis acids like HCl or BF₃·Et₂O (5–10 mol%) under reflux conditions in ethanol .

- Reaction Time : 12–24 hours, monitored by TLC for intermediate formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields >90% purity.

Q. Which spectroscopic techniques are critical for structural validation?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons in the 2,4-dimethylphenyl group as two doublets at δ 6.8–7.2 ppm) .

- IR : A strong carbonyl stretch at ~1680–1700 cm⁻¹ (C=O of tetrahydropyrimidine ring) and N-H bending at ~3200 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z: ~407.4 for C₂₂H₂₅N₃O₃) .

Advanced Research Questions

Q. How can regioselective functionalization be achieved to modulate bioactivity?

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-methoxyphenyl ring enhances metabolic stability, as seen in structurally related pyrimidines .

- Position-Specific Modifications : Fluorination at the 4-position of the phenyl ring (analogous to ) improves target binding affinity by altering electronic distribution .

- Method : Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for late-stage diversification .

Q. What strategies resolve conformational ambiguities in crystallographic studies?

- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to determine binding modes. For free ligands, slow vapor diffusion (e.g., DMSO/water) produces single crystals .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict dihedral angles between the tetrahydropyrimidine core and substituents, validated against experimental data .

Q. How to address discrepancies between in vitro and in vivo bioactivity data?

- Solubility Optimization : Use co-solvents (e.g., 10% DMSO/PBS) or formulate as nanoparticles (PLGA encapsulation) to enhance bioavailability .

- Metabolic Stability : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation, as demonstrated in for similar thienopyrimidines .

Q. What in vitro assays are suitable for evaluating kinase inhibition potential?

- Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ADP-Glo™ kits to measure IC₅₀ values.

- Cell-Based Assays : MTT assays on cancer cell lines (e.g., MCF-7, A549) with dose-response curves (1–100 μM). Compare to control compounds like erlotinib .

Data Analysis and Interpretation

Q. How to interpret conflicting SAR trends in related pyrimidine derivatives?

- Electron Density Effects : Methoxy groups enhance π-π stacking but reduce solubility. Balance by introducing polar groups (e.g., -OH) at non-critical positions .

- Steric Hindrance : Bulky substituents (e.g., 2,4-dimethylphenyl) may disrupt binding to shallow protein pockets, necessitating molecular docking studies (AutoDock Vina) .

Q. What computational tools predict ADMET properties for this compound?

- SwissADME : Estimates logP (~3.2), indicating moderate lipophilicity.

- ProTox-II : Flags potential hepatotoxicity (similar to ’s thienopyrimidines), suggesting in vitro liver microsome assays for validation .

Methodological Best Practices

Q. How to optimize reaction yields for scale-up synthesis?

Q. What analytical techniques validate purity for publication?

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to confirm ≥95% purity.

- Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) microanalysis within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.